N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the pyrrole and pyrazine rings found in your compound, have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These derivatives have also shown anti-inflammatory effects . This indicates potential applications in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities , suggesting potential use in antiviral drug development.
Antifungal Activity
These compounds have demonstrated antifungal properties , indicating potential use in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activity , which could be beneficial in the treatment of diseases caused by oxidative stress.
Antitumor Activity
These derivatives have demonstrated antitumor effects , suggesting potential applications in cancer therapy.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which is important in the regulation of cellular activities. This suggests potential use in the treatment of diseases related to kinase dysfunction.
Potential Analgesic and Sedative Activity
Pyrrolopyridine derivatives have shown potential analgesic and sedative activity . This suggests potential use in pain management and the treatment of sleep disorders.
Mechanism of Action
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is the fibroblast growth factor receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of the FGFR signaling pathway results in the suppression of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBCKXNJIOCKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide |
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